7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, and a methylsulfanyl group attached to a dimethylpurine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of 1,3-dimethylxanthine with benzyl chloride in the presence of a base, followed by the introduction of the chlorophenylmethylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Scientific Research Applications
7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 7-Benzyl-8-[(2-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione
- 7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione
Uniqueness
Compared to similar compounds, 7-Benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
373619-64-8 |
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Molecular Formula |
C21H19ClN4O2S |
Molecular Weight |
426.92 |
IUPAC Name |
7-benzyl-8-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H19ClN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-6-4-3-5-7-14)20(23-18)29-13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3 |
InChI Key |
WANSWYMFMBQDHX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)Cl)CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
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